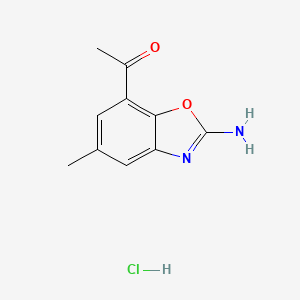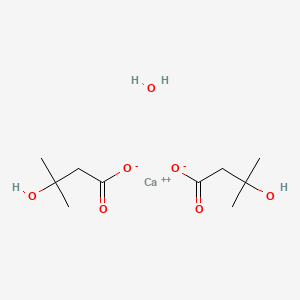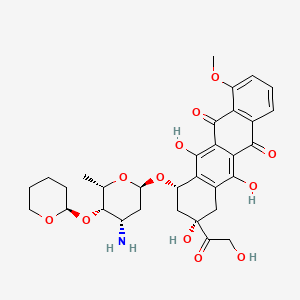
Bisoctrizole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] is a benzotriazole-based additive primarily used as an ultraviolet absorber (UVA). This compound is known for its ability to reduce the degradation of polymeric materials by absorbing UV radiation and converting it to thermal heat .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] involves the reaction of benzotriazole derivatives with phenolic compounds under specific conditions. One common method includes the use of a reactor where the benzotriazole derivative is added to a phenolic compound in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
化学反応の分析
Types of Reactions
2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
科学的研究の応用
2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] has a wide range of scientific research applications, including:
Chemistry: Used as a UV absorber in various polymeric materials to enhance their stability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in sunscreen formulations to protect the skin from harmful UV radiation.
Industry: Utilized in the production of photo-luminescent dyes for organic electronic applications
作用機序
The mechanism by which 2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] exerts its effects involves the absorption of UV radiation and its conversion to thermal energy. This process helps to prevent the degradation of materials by dissipating the absorbed energy as heat. The molecular targets include polymer chains and biological molecules that are susceptible to UV-induced damage .
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-tert-octylphenol]
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[6-(2H-benzotriazole-2-yl)-4-(2-methylheptane-2-yl)phenol] offers unique advantages in terms of its UV absorption efficiency and stability. Its specific molecular structure allows for effective UV protection, making it a preferred choice in various applications .
特性
IUPAC Name |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2-methylheptan-2-yl)phenyl]methyl]-4-(2-methylheptan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O2/c1-7-9-15-21-40(3,4)30-24-28(38(48)36(26-30)46-42-32-17-11-12-18-33(32)43-46)23-29-25-31(41(5,6)22-16-10-8-2)27-37(39(29)49)47-44-34-19-13-14-20-35(34)45-47/h11-14,17-20,24-27,48-49H,7-10,15-16,21-23H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYRQOYYMBGUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CCCCC)N5N=C6C=CC=CC6=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)




![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)







